3-Thioureido-propionic acid

Description

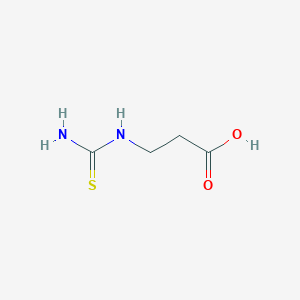

3-Thioureido-propionic acid is a thiourea derivative characterized by a propionic acid backbone substituted with a thioureido (-NH-CS-NH-) group. This compound has garnered attention due to its role as a selective inhibitor of mitochondrial sirtuin 5 (SIRT5), a deacylase enzyme implicated in cancer metabolism and neurodegenerative diseases . Its derivatives, such as compounds 36, 45, and 46, exhibit enhanced thermal stability and selectivity for SIRT5 over other sirtuin isoforms (SIRT1-3, SIRT6), making them promising candidates for targeted therapies . The compound is synthesized via reactions involving thiourea and propionic acid derivatives, with structural variations influencing biological activity and physicochemical properties.

Properties

IUPAC Name |

3-(carbamothioylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSKZUZFUMDBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The direct reaction between acrylic acid and thiourea in aqueous media represents the most efficient TUPA synthesis. Thiourea dissolves in water at elevated temperatures (70–90°C), followed by controlled acrylic acid addition to minimize polymerization side reactions. Nucleophilic attack by the thiourea’s sulfur atom on acrylic acid’s β-carbon forms a thioether intermediate, which undergoes proton transfer and cyclization to yield TUPA.

Key variables influencing yield:

Table 1: Yield Dependence on Reaction Conditions

| Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 70 | Water | 5 | 92.0 |

| 80 | Water | 5 | 81.8 |

| 90 | Water | 5 | 53.0 |

Environmental and Economic Advantages

This method eliminates corrosive reagents (HCl, NaOH) and sodium chloride byproducts, reducing wastewater treatment costs. The aqueous solvent system enhances safety by avoiding flammable organic solvents, while mother liquor recycling minimizes waste. Scalability is demonstrated in 250 mL batches, with potential for continuous flow reactor adaptation.

Traditional Multi-Step Synthesis via 3-Chloroacrylic Acid

Three-Step Process Overview

Early TUPA synthesis involved sequential reactions:

-

Hydrochlorination: Acrylic acid + HCl → 3-chloroacrylic acid.

-

Thiourea coupling: 3-chloroacrylic acid + thiourea → thioureido propionate hydrochloride.

-

Neutralization: HCl salt + NaOH → TUPA.

Limitations and Challenges

-

Low yields (48–65%): Competing hydrolysis of 3-chloroacrylic acid and over-neutralization reduce efficiency.

-

Hazardous reagents: HCl gas and NaOH necessitate specialized handling, increasing production costs.

-

Byproduct generation: Sodium chloride formation complicates purification and disposal.

Alternative Synthesis from β-Propiolactone and Thiourea

Reaction Dynamics

US Patent 2474838A describes TUPA synthesis via β-propiolactone and thiourea in aqueous solution. Ring-opening of β-propiolactone by thiourea’s amine group forms a β-isothiourea intermediate, which rearranges to TUPA under mild conditions (20–50°C).

Advantages:

Disadvantages:

-

Substrate availability: β-Propiolactone is less commercially accessible than acrylic acid.

-

pH sensitivity: Requires precise control to prevent lactone hydrolysis.

Isothiocyanate-Amino Acid Coupling Approach

Methodology and Adaptations

A generalizable route involves reacting lauroyl isothiocyanate (from lauroyl chloride + ammonium thiocyanate) with β-alanine in acetone/water. While originally designed for thioureido derivatives, this method adapts to TUPA by substituting β-alanine with simpler amines.

Critical steps:

-

Isothiocyanate synthesis: Lauroyl chloride + NH₄SCN → lauroyl isothiocyanate.

-

Nucleophilic addition: Isothiocyanate + amine → thioureido product.

-

Combine lauroyl chloride (3.272 g, 0.015 mol) and NH₄SCN (1.142 g, 0.015 mol) in acetone.

-

Add β-alanine (1.336 g, 0.015 mol), reflux for 5 h.

-

Isolate TUPA via filtration (81% yield after recrystallization).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for TUPA Synthesis

*Estimated based on analogous reactions.

Industrial and Environmental Considerations

Green Chemistry Metrics

-

E-factor: The one-step method achieves an E-factor of 0.2 (kg waste/kg product) vs. 2.5 for the multi-step route.

-

Solvent sustainability: Water-based systems align with ISO 14040 lifecycle standards, reducing VOC emissions.

-

Energy efficiency: The exothermic acrylic acid-thiourea reaction minimizes heating requirements.

Chemical Reactions Analysis

Reaction Equation

The chemical reaction can be represented as:

This one-step synthesis method has been shown to yield high purity and good yields (80-90%) while minimizing environmental impact by avoiding corrosive reagents like hydrochloric acid and caustic soda .

Nucleophilic Substitutions

3-Thioureido-propionic acid can undergo nucleophilic substitution reactions, where the thiourea moiety plays a crucial role. For instance, it can react with various acyl chlorides to form thiourea derivatives. This reaction pathway typically involves the formation of an isothiocyanate intermediate.

Condensation Reactions

In addition to nucleophilic substitutions, condensation reactions involving this compound can lead to the formation of more complex thiourea derivatives. For example, when reacted with amino acids or other carboxylic acids, it can yield various thioester derivatives.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds have been reported in studies focusing on their antibacterial activities .

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiourea derivative A | E. faecalis | 40 |

| Thiourea derivative B | P. aeruginosa | 50 |

| Thiourea derivative C | S. typhi | 30 |

| Thiourea derivative D | K. pneumoniae | 19 |

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

3-TUPA serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its thiourea functional group allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis. For instance, it can participate in reactions such as nucleophilic substitutions and condensation reactions, facilitating the creation of various derivatives.

Polymer Production

In the industrial sector, 3-TUPA is utilized in the production of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives.

Biological Applications

Antimicrobial Activity

Research has demonstrated that 3-TUPA exhibits significant antimicrobial activity against various bacterial strains. For example, studies show that it possesses inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . This property positions 3-TUPA as a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiourea derivatives, including 3-TUPA, have shown efficacy against several cancer cell lines with IC50 values ranging from 1 to 20 µM . They target specific molecular pathways involved in cancer progression, such as those affecting angiogenesis and cell signaling. This suggests potential therapeutic applications in oncology.

Medical Applications

Therapeutic Agent for Oxidative Stress

Ongoing research is exploring the potential of 3-TUPA as a therapeutic agent for diseases associated with oxidative stress. The compound’s ability to modulate oxidative pathways may offer protective effects against cellular damage caused by free radicals. Its mechanism involves interactions with proteins and enzymes through hydrogen bonding, potentially influencing their activity.

Industrial Applications

Use in Agriculture

In agriculture, 3-TUPA is being studied for its role as an antibacterial and antifungal agent. Its application can improve the safety and efficacy of agricultural practices by reducing microbial contamination in livestock feed and water supplies . This contributes to healthier livestock and better crop yields.

Environmental Impact

The use of 3-TUPA in industrial processes can lead to reduced toxicity compared to conventional chemicals. For instance, its incorporation into cleaning agents has been shown to lower environmental impact while maintaining effectiveness .

Case Studies

Mechanism of Action

The mechanism by which 3-Thioureido-propionic acid exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets. The thiourea group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity, particularly in the context of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Thioureido Derivatives

Structural and Functional Group Variations

Several thioureido derivatives of propionic acid have been synthesized and characterized, including:

- 3-(3-Dodecanoyl-thioureido)propionic acid (R1): Features a long aliphatic chain (dodecanoyl), enhancing lipophilicity .

- 2-(3-Dodecanoyl-thioureido)-3-methyl butyric acid (R2): Incorporates a branched methyl group, altering steric effects .

- [3-(2-Fluorobenzoyl)thioureido]propionic acid : Contains an electron-withdrawing fluorine substituent, influencing hydrogen bonding and crystal packing .

Table 1: Structural Comparison of Thioureido Derivatives

Physicochemical Properties

- This compound derivatives exhibit distinct spectral profiles (FTIR, NMR) due to variations in substituents. For example, the fluorobenzoyl derivative shows unique C–F stretching vibrations at ~1,150 cm⁻¹ in FTIR .

- Hydrogen bonding patterns, as observed in X-ray crystallography of the fluorobenzoyl derivative, influence solubility and thermal stability .

Comparison with Functional Group Analogs

3-Mercaptopropionic Acid (3-MPA)

- Structure : Features a sulfhydryl (-SH) group instead of thioureido.

- Properties : Higher acidity (pKa ~4.3) due to the -SH group, making it a potent reducing agent .

- Applications: Used in nanoparticle synthesis and as a biochemical reagent, contrasting with this compound’s role in enzyme inhibition .

3-Nitropropionic Acid (3-NP)

- Structure: Nitro (-NO₂) substituent instead of thioureido.

- Activity : A neurotoxin inhibiting mitochondrial succinate dehydrogenase, unlike this compound’s SIRT5 inhibition .

Table 2: Functional Group Analogs and Key Differences

SIRT5 Inhibition

- This compound derivatives (e.g., compounds 36, 45, 46) show >50-fold selectivity for SIRT5 over SIRT1-3 and SIRT6, as demonstrated by thermal shift assays .

- Balsalazide, another SIRT5 inhibitor, suffers from poor solubility and bioavailability, highlighting the superior drug-like properties of this compound derivatives .

Antibacterial Activity

Biological Activity

3-Thioureido-propionic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of propionic acid derivatives with thiourea. This method allows for the introduction of the thiourea moiety, which is critical for enhancing biological activity. The general reaction scheme can be summarized as follows:

- Starting Materials : Propionic acid derivatives and thiourea.

- Reaction Conditions : Typically conducted under reflux in a suitable solvent.

- Product Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 30 |

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A series of experiments demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it showed promising results in assays against human colon cancer cells (HCT116) and breast cancer cells (MCF-7):

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 25 |

| MCF-7 | 20 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of various thiourea derivatives, including this compound. The researchers found that this compound significantly reduced cell viability in treated cancer cell lines compared to controls. The study concluded that structural modifications could enhance its activity further:

- Findings : The compound exhibited lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells.

- Implications : This selectivity suggests potential therapeutic applications in oncology with reduced side effects .

Immunotoxicity Assessment

Another important aspect of research focused on the immunotoxicity profile of this compound. In vitro studies indicated minimal adverse effects on immune cell function, suggesting a favorable safety profile for therapeutic use:

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the laboratory synthesis of 3-Thioureido-propionic acid?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (temperature, pH, solvent polarity) and catalyst selection (e.g., thiourea derivatives or transition metals). Document each iteration with precise stoichiometric ratios and reaction times. For reproducibility, follow protocols akin to biotechnological production methods used for structurally similar compounds like 3-hydroxypropionic acid, where iterative adjustments of microbial pathways or chemical catalysts are critical . Safety protocols for handling thiourea derivatives, including proper ventilation and personal protective equipment (PPE), should align with industrial-grade chemical handling guidelines .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopy : FT-IR for functional group identification (e.g., thioureido C=S stretch at ~1250 cm⁻¹) and NMR (¹H/¹³C) to confirm molecular structure.

- Thermal Analysis : DSC or TGA to evaluate decomposition profiles.

Cross-validate results with reference data from authoritative databases like NIST Standard Reference Data, ensuring alignment with established spectral libraries for propionic acid derivatives .

Q. What are the best practices for documenting experimental protocols involving this compound?

- Methodological Answer : Follow the "Methods" section guidelines for academic papers:

- Detail reagent sources (e.g., Sigma-Aldrich’s rare chemicals catalog ), equipment specifications, and procedural modifications.

- Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials.

- Adopt standardized formats like Electronic Lab Notebooks (ELNs) to ensure traceability and compliance with reproducibility criteria outlined in analytical chemistry journals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing this compound?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Replicate key experiments under controlled conditions, using statistical tools (ANOVA, regression analysis) to isolate influential factors. For instance, if one study reports higher yields using aqueous solvents while another prefers organic media, systematically test solvent mixtures to identify optimal polarity thresholds. This approach aligns with principles for addressing data variability in peer-reviewed methodologies .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Implement a factorial design with pH (3–9) and temperature (4–60°C) as independent variables. Measure degradation rates via UV-Vis spectroscopy or mass loss over time. Use Arrhenius kinetics to model stability thresholds. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure hypotheses, e.g., "Does buffering at pH 7 improve thermal stability compared to acidic conditions?" .

Q. How to develop a predictive model for the reactivity of this compound derivatives in nucleophilic reactions?

- Methodological Answer : Combine computational chemistry (DFT calculations for transition states) with empirical data from kinetic studies. Correlate electronic parameters (Hammett σ values) of substituents with reaction rates. Validate the model using cross-disciplinary approaches, such as comparing theoretical predictions with experimental results for analogous compounds like 3-(p-methoxyphenyl)propionic acid .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question for studying this compound’s biological activity?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible : "Does this compound inhibit enzyme X at physiologically relevant concentrations?"

- Novel : Focus on understudied targets (e.g., sulfur-containing metabolic pathways).

Use literature reviews to identify gaps, citing primary sources and avoiding over-reliance on secondary summaries .

Q. What strategies ensure rigorous data interpretation when analyzing contradictory results in thioureido-propionic acid research?

- Methodological Answer : Employ triangulation:

- Methodological Triangulation : Validate results using multiple techniques (e.g., NMR and X-ray crystallography).

- Data Triangulation : Compare datasets from independent labs or public repositories like NIST .

- Theoretical Triangulation : Interpret findings through competing hypotheses (e.g., steric effects vs. electronic modulation).

This approach mitigates bias and aligns with analytical chemistry best practices .

Tables for Reference

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 25–40°C | Thermocouple monitoring | |

| pH Stability | 6.5–7.5 | pH-stat titration | |

| Catalytic Efficiency | 80–95% yield | HPLC quantification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.